molecular formula C9H13BrClN3O B2720396 (4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride CAS No. 1581207-16-0

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride

Cat. No.: B2720396
CAS No.: 1581207-16-0
M. Wt: 294.58
InChI Key: FEYGOXFGHBETPD-UHFFFAOYSA-N
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Description

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride is a chemical compound that features a brominated pyrrole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone typically involves the bromination of a pyrrole derivative followed by the introduction of a piperazine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and piperazine introduction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiols in polar solvents like ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrrole-2-carboxylic acid derivative, while substitution reactions can introduce various functional groups at the brominated position.

Scientific Research Applications

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets. The brominated pyrrole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-1H-pyrrol-2-yl)(1-piperidinyl)methanone
  • (4-Bromo-1H-pyrrol-2-yl)(4-methyl-1-piperidinyl)methanone

Uniqueness

(4-Bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone is unique due to the presence of both a brominated pyrrole ring and a piperazine moiety. This combination can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O.ClH/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13;/h5-6,11-12H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYGOXFGHBETPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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